N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
Description
This compound features a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a phenyl group at position 2 and an acetamide side chain at position 3. This structural motif is designed to optimize interactions with biological targets, such as kinases or receptors, where the dimethoxy groups may improve binding affinity and selectivity .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-29-18-9-8-15(10-19(18)30-2)23-20(27)12-25-21(28)17-11-16(24-26(17)13-22-25)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCYDJYSZHOHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-dimethoxyphenylamine, which is then reacted with acetic anhydride to form the corresponding acetamide. This intermediate undergoes cyclization with hydrazine derivatives to form the pyrazole ring. Finally, the triazine ring is introduced through a condensation reaction with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Comparisons
The following table highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- Core Heterocycle : The pyrazolo-triazin core in the target compound and ’s analog is distinct from pyrazolo-pyrimidine () or benzothiazine () cores, influencing electronic properties and binding conformations.
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target and ’s compound enhances hydrophilicity compared to fluorophenyl () or thiophenyl () groups.
- Functional Groups : Sulfanyl () and sulfonyl () groups introduce distinct electronic effects compared to the oxo group in the target compound.
Key Observations :
Key Observations :
- The 3,4-dimethoxyphenyl group in the target compound may improve solubility and target binding compared to ’s fluorophenyl groups, which enhance lipophilicity but reduce metabolic stability.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. The compound's structure includes a pyrazolo-triazine core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 478.5 g/mol. The IUPAC name reflects its intricate structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4O6 |
| Molecular Weight | 478.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These targets may include:
- Enzymes : The compound may modulate enzyme activity through competitive or non-competitive inhibition.
- Receptors : It can bind to various receptors influencing cellular signaling pathways.
- Proteins : Interaction with proteins involved in critical cellular processes can lead to therapeutic effects.
The presence of methoxy groups in the aromatic ring enhances lipophilicity and may improve the compound's binding affinity to biological targets.
Biological Activity
Research has indicated that compounds similar to this compound exhibit significant biological activities such as:
- Anticancer Activity :
-
Antimicrobial Properties :
- Compounds with similar structures have demonstrated antimicrobial effects against various pathogens.
- The mechanism often involves disruption of bacterial cell walls or inhibition of nucleic acid synthesis.
-
Anti-inflammatory Effects :
- Some pyrazolo-triazine derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer potential of pyrazolo[1,5-d][1,2,4]triazin derivatives:
- Compounds Tested : Several derivatives were synthesized and tested against breast cancer cell lines.
- Results : The most active compound showed an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin. It induced apoptosis via caspase activation and increased ROS levels .
Study 2: Antimicrobial Evaluation
A series of pyrazolo-triazine compounds were screened for antimicrobial activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
